molecular formula C9H5F4N B8798448 4-Fluoro-5-methyl-2-(trifluoromethyl)benzonitrile

4-Fluoro-5-methyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B8798448
M. Wt: 203.14 g/mol
InChI Key: SSNFMGRFTLMWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-methyl-2-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C9H5F4N and its molecular weight is 203.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H5F4N

Molecular Weight

203.14 g/mol

IUPAC Name

4-fluoro-5-methyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5F4N/c1-5-2-6(4-14)7(3-8(5)10)9(11,12)13/h2-3H,1H3

InChI Key

SSNFMGRFTLMWOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution (10 mL) of 4-fluoro-5-(hydroxymethyl)-2-(trifluoromethyl)benzonitrile (545 mg) and triethylamine (0.862 mL) in tetrahydrofuran was added dropwise methanesulfonyl chloride (0.289 mL) at 0° C. After the dropwise addition, the mixture was stirred at room temperature for 1.5 hr, water was added to the mixture and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was dissolved in tetrahydrofuran (20 mL) and sodium borohydride (400 mg) was added thereto. The reaction mixture was stirred for 1.5 hr and methanol (2.5 mL) was added thereto. The mixture was stirred for 30 min, and saturated aqueous sodium hydrogencarbonate was added thereto. The mixture was extracted with ethyl acetate, and the extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate=15:1→1:1) to give the title compound as a yellow oil (yield: 89 mg).
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10 mL
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reactant
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0.862 mL
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0.289 mL
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